3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine
Description
This compound belongs to the 1,2,4-triazole-4-amine class, characterized by a triazole core substituted with a sulfanyl-linked 2,4-dichlorobenzyl group at position 3 and a 2,4-dichlorophenyl group at position 3.
Properties
Molecular Formula |
C15H10Cl4N4S |
|---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H10Cl4N4S/c16-9-2-1-8(12(18)5-9)7-24-15-22-21-14(23(15)20)11-4-3-10(17)6-13(11)19/h1-6H,7,20H2 |
InChI Key |
WRVWESFHZJSNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole core is typically constructed via cyclization reactions involving thiosemicarbazide intermediates. A widely cited method involves the condensation of 2,4-dichlorophenylacetic acid chloride with thiosemicarbazide under alkaline conditions, followed by intramolecular cyclization to yield the 1,2,4-triazole-3-thione intermediate. Subsequent alkylation with 2,4-dichlorobenzyl chloride introduces the sulfanyl moiety.
Reaction Scheme:
- Formation of Thiosemicarbazide:
$$ \text{R-COCl} + \text{NH}2\text{NHCSNH}2 \rightarrow \text{R-CONHNHCSNH}_2 $$ - Cyclization:
$$ \text{R-CONHNHCSNH}_2 \xrightarrow{\text{NaOH}} \text{Triazole-3-thione} $$ - Alkylation:
$$ \text{Triazole-3-thione} + \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{Cl} \rightarrow \text{Target Compound} $$
Key Conditions:
- Solvent: Ethanol/water mixture
- Temperature: 80–100°C for cyclization
- Yield: 60–75% (depending on substituents)
Microwave-Assisted Synthesis
Modern approaches employ microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated that microwave-assisted cyclization of acylthiosemicarbazides reduces reaction time from 12 hours to 30 minutes while improving yields to 85–90%. This method minimizes side products such as disulfide dimers.
Advantages:
- Efficiency: 3× faster than conventional heating
- Purity: >98% (HPLC)
- Scalability: Suitable for gram-scale synthesis
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial protocols prioritize throughput and reproducibility. A patented continuous flow process (US20130116236A1) utilizes microreactors to achieve precise temperature control and rapid mixing, critical for handling moisture-sensitive intermediates like 2,4-dichlorobenzyl chloride.
Process Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 2–5 minutes |
| Temperature | 50–70°C |
| Pressure | 1–2 bar |
| Annual Capacity | 10–15 metric tons |
Outcomes:
- Cost Reduction: 40% lower reagent consumption
- Safety: Mitigated risks of exothermic side reactions
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A comparative study evaluated solvents (DMF, DMSO, THF) and catalysts (K₂CO₃, NaH, DBU) for the alkylation step. Polar aprotic solvents (DMF) with potassium carbonate yielded optimal results due to enhanced nucleophilicity of the thiolate intermediate.
Performance Table:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 82 | 97 |
| DMSO | NaH | 68 | 91 |
| THF | DBU | 55 | 85 |
Purification Techniques
Chromatographic challenges arise from the compound’s hydrophobicity. Preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >99% purity. Alternatively, recrystallization from ethyl acetate/hexane mixtures offers a cost-effective alternative for industrial settings.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar triazole ring and dihedral angles of 78° between the dichlorophenyl groups, explaining the compound’s rigidity.
Challenges and Limitations
Byproduct Formation
Common byproducts include:
- Disulfide Dimers: Result from oxidative coupling of thiol intermediates.
- N-Alkylated Derivatives: Arise from over-alkylation at the triazole amine.
Mitigation Strategies:
- Use of inert atmosphere (N₂/Ar)
- Stoichiometric control of alkylating agents
Emerging Trends
Enzymatic Synthesis
Recent advances exploit lipase-catalyzed reactions for stereoselective sulfanyl group introduction, though yields remain suboptimal (30–40%).
Green Chemistry Approaches
Ionic liquids (e.g., [BMIM][BF₄]) as solvents reduce energy consumption by 25% and enable catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl or dichlorophenyl groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted triazoles
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: It is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes, such as cell division and metabolism. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to disruption of cellular functions.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth and apoptosis. This can result in the inhibition of cancer cell proliferation or the suppression of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their reported activities:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Chlorine Substituents : The 2,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., tyrosinase or cytochrome P450) via halogen bonding and π-π stacking, as seen in analogs with chlorinated aryl groups .
- Sulfanyl Linker : The benzylsulfanyl group improves membrane permeability compared to alkylsulfanyl chains (e.g., isopropylsulfanyl in ), as evidenced by higher antifungal activity in compounds like .
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., ) increase metabolic stability but may reduce solubility, limiting in vivo efficacy .
- Key Pharmacological Trends: Antimicrobial Activity: Compounds with dual chlorinated aryl groups (e.g., ) show broader-spectrum activity than mono-chlorinated derivatives . Enzyme Inhibition: The 3-chloro-4-fluorophenyl motif in related triazoles (e.g., ) demonstrates tyrosinase inhibition (IC₅₀ = 1.2–3.8 µM), suggesting the target compound’s dichlorophenyl groups may similarly inhibit oxidoreductases .
Physicochemical Properties
- Synthetic Accessibility: The compound can be synthesized via nucleophilic substitution of 4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazole-3-thiol with 2,4-dichlorobenzyl chloride, a method analogous to .
Biological Activity
3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C14H12Cl2N4S. Its structure includes a triazole ring substituted with dichlorobenzyl and dichlorophenyl groups, which contribute to its biological activity. The presence of sulfur in the form of a sulfanyl group is also significant as it can enhance the reactivity and interaction of the compound with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- Synthesis and Testing : A study synthesized various triazole derivatives and tested their antimicrobial activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Compounds similar to this compound showed moderate to good activity against these microorganisms .
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| Triazole Derivative 1 | Moderate | Good | Moderate |
| Triazole Derivative 2 | Good | Moderate | Good |
| This compound | TBD | TBD | TBD |
Antifungal Activity
The compound has been noted for its antifungal properties as well. In vitro studies have shown that triazole derivatives can inhibit the growth of various fungal strains:
- Testing Against Fungi : In a study evaluating antifungal activities against strains like Aspergillus niger and Candida tropicalis, triazole derivatives exhibited significant inhibition rates . The presence of the dichlorobenzyl group is thought to enhance this activity.
Anticancer Activity
Emerging evidence suggests that triazole compounds may possess anticancer properties:
- Cell Line Studies : Certain triazole derivatives have been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating effective cytotoxicity . The specific activity of this compound in this context remains to be fully characterized.
The biological activity of triazole compounds is often linked to their ability to inhibit enzymes involved in essential cellular processes:
- Enzyme Inhibition : Many triazoles act as inhibitors of cytochrome P450 enzymes in fungi and bacteria, disrupting their metabolic pathways. This mechanism underlies their efficacy as antifungal agents .
Case Studies
Several studies have highlighted the potential applications of triazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that a series of synthesized triazoles exhibited varying degrees of antimicrobial activity against a panel of pathogens. The structure–activity relationship indicated that modifications in the side chains significantly influenced their efficacy .
- Cytotoxicity Against Cancer Cells : Another investigation into triazole derivatives found that specific substitutions led to enhanced cytotoxic effects against breast cancer cells. The findings suggest that further exploration into these modifications could yield potent anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine, and what reaction conditions optimize yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of thiosemicarbazide precursors with dichlorobenzyl halides under basic conditions (e.g., KOH/EtOH). Key steps include nucleophilic substitution at the sulfur atom and triazole ring closure. Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or ethanol) significantly impact yield .
- Optimization : Monitor reaction progression via thin-layer chromatography (TLC) and adjust stoichiometry of dichlorobenzyl bromide to avoid side products like sulfoxides .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Techniques : Use - and -NMR to identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl groups) and triazole ring carbons (δ 150–160 ppm). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z ≈ 470 (M+H) .
- Validation : Compare experimental IR spectra with computational DFT results to confirm sulfanyl (-S-) and triazole N-H stretches (2500–2600 cm and 3300–3400 cm, respectively) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include standard drugs (e.g., ciprofloxacin for antibacterial, doxorubicin for anticancer) and solvent-only controls to validate results .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence its biological activity?
- SAR Insights : The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration, while the sulfanyl linker modulates electron density on the triazole ring, affecting target binding. Replacements with electron-withdrawing groups (e.g., -CF) reduce potency, as seen in analogous triazoles .
- Computational Modeling : DFT studies reveal that chloro-substituents stabilize the molecule via intramolecular halogen bonding, which correlates with enhanced antifungal activity .
Q. What experimental strategies resolve contradictions in reported biological data across studies?
- Case Example : Discrepancies in IC values for anticancer activity may arise from assay variability (e.g., cell line genetic drift, incubation time). Standardize protocols using CLSI guidelines and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-[(4-fluorobenzyl)sulfanyl] analogs) to identify trends in substituent-driven activity .
Q. How can reaction mechanisms for sulfanyl group modifications be elucidated?
- Oxidation Studies : Treat the compound with HO/AcOH to form sulfoxide derivatives. Monitor via -NMR for upfield shifts of benzylic protons (δ 4.2 → 3.8 ppm) and LC-MS for +16 Da mass increments .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track sulfoxide formation rates under varying pH (4–7) and temperature conditions .
Q. What strategies improve selectivity in targeting enzymes like CYP450 or kinases?
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets. Prioritize modifications at the triazole C5 position to reduce off-target effects .
- Enzyme Assays : Test inhibitory activity against recombinant human kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Compare with negative controls (e.g., staurosporine) .
Methodological Considerations
Q. How should researchers design controlled experiments to assess synergistic effects with existing drugs?
- Design : Use checkerboard assays to determine Fractional Inhibitory Concentration (FIC) indices with β-lactam antibiotics or antifungals (e.g., fluconazole). Include isobologram analysis to classify synergy/additivity .
- Data Interpretation : Synergy (FIC ≤0.5) suggests combinatory potential, but validate in vivo using murine infection models .
Q. What analytical workflows address purity challenges in scaled-up synthesis?
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Impurity Profiling : LC-MS/MS identifies common by-products like des-chloro derivatives or triazole ring-opened products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
